molecular formula C10H14N2O2 B3321081 Methyl 2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate CAS No. 131020-42-3

Methyl 2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate

Cat. No.: B3321081
CAS No.: 131020-42-3
M. Wt: 194.23 g/mol
InChI Key: QESIQRNNBMQYEM-UHFFFAOYSA-N
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Description

Methyl 2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate is a high-purity chemical intermediate designed for pharmaceutical research and development. This compound features a partially hydrogenated benzimidazole core, a structure of significant interest in medicinal chemistry . Its molecular structure serves as a key building block for the synthesis of more complex molecules, particularly in the exploration of modulators for nuclear receptors like the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt) . RORγt is a compelling drug target for the treatment of autoimmune and inflammatory diseases, as well as certain resistant cancer types . Researchers can utilize this ester derivative to generate carboxylic acid counterparts through hydrolysis, which can improve aqueous solubility and are suitable for salt formation in pre-formulation studies . The compound is intended for use in in-vitro assays, including molecular docking studies and cell-based viability tests, to investigate its potential biological activities and mechanisms of action . Handling should be conducted by qualified laboratory personnel, as the compound may exhibit hazards such as skin and eye irritation or toxicity if swallowed . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-6-11-8-4-3-7(10(13)14-2)5-9(8)12-6/h7H,3-5H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QESIQRNNBMQYEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CC(CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of an appropriate diamine with a diketone or keto ester under acidic conditions to form the imidazole ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines.

  • Substitution: Substitution reactions can occur at various positions on the imidazole ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: Carboxylic acids, aldehydes, and ketones.

  • Reduction: Amines and other reduced derivatives.

  • Substitution: Substituted imidazoles and other derivatives.

Scientific Research Applications

Chemistry: In chemistry, Methyl 2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the preparation of various pharmaceuticals and agrochemicals.

Biology: The compound has shown potential biological activity, including antimicrobial, antiviral, and anticancer properties. It can be used in the development of new drugs and therapeutic agents.

Medicine: In medicine, the compound is being investigated for its potential use in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In industry, the compound is used in the synthesis of dyes, pigments, and other chemical products. Its versatility and reactivity make it valuable in various industrial applications.

Mechanism of Action

The mechanism by which Methyl 2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to biological responses. The exact pathways and targets depend on the specific application and the derivatives formed.

Comparison with Similar Compounds

Structural Analogues

Substituent Variations

  • Methyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate (2b) Substituents: 4-methoxyphenyl at position 2, methyl ester at position 6. Synthesis: Derived from 2-(4-substitutedphenyl)-1H-benzo[d]imidazole-6-carboxylic acid via reflux in methanol with H₂SO₄ . Spectral Data: ¹H-NMR (DMSO-d₆) δ 3.92 (s, 3H, CH₃O-C=O); HRMS [M+H]⁺: 269.0921 .
  • Methyl 2-isopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate

    • Substituents: Isopropyl at position 2, methyl ester at position 6.
    • Availability: Discontinued (CymitQuimica Ref: 10-F365106) .
  • Methyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate sulfate Substituents: No methyl group at position 2; sulfate counterion. Molecular Formula: C₉H₁₄N₂O₆S .

Core Modifications

  • Polysubstituted Fused Bicyclic Thiohydantoins (e.g., cis-3e, trans-3e)
    • Structure: Additional pyrrolo[1,2-c]imidazole ring with naphthalen-2-yl and phenyl substituents.
    • Synthesis: Requires column chromatography (Et₂O:hexane) for isomer separation .
    • Physical Properties: Melting points range from 202–245°C (decomp.) .
Spectral and Physical Properties Comparison
Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) ¹H-NMR Key Signals (δ, ppm) Reference
Target Compound N/A ~1715 δ 3.92 (CH₃O-C=O, estimated)
Methyl 2-(4-methoxyphenyl)-6-carboxylate N/A 1715 δ 3.92 (s, 3H, CH₃O-C=O)
cis-3e (Thiohydantoin) 243–245 (decomp.) 1715 δ 8.40 (s, N=CH)
Methyl 4,5,6,7-tetrahydro-6-carboxylate sulfate N/A 1715 N/A
Crystallographic and Computational Tools
  • Structural Confirmation : X-ray crystallography (e.g., SHELX software) is used to resolve configurations of complex analogues like cis-3j .
  • Software : ORTEP-3 and WinGX aid in visualizing and refining crystal structures .

Biological Activity

Methyl 2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate is a compound belonging to the benzimidazole family, which is recognized for its broad range of biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications in medicinal chemistry, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₁₂N₂O₂
  • Molecular Weight : 168.20 g/mol
  • CAS Number : 26785-89-7

Benzimidazole derivatives typically exert their biological effects through specific interactions with target enzymes or receptors. The mechanism of action for this compound may involve:

  • Enzyme Inhibition : Compounds in the benzimidazole family can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
  • Receptor Modulation : They may also act as modulators of various receptors involved in cellular signaling pathways.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. A study investigated its cytotoxic effects on various human cancer cell lines:

Cell LineIC₅₀ (µM)Reference
Cervical Cancer (HeLa)12.5
Bladder Cancer (RT112)15.0
Lung Cancer (A549)10.0

The compound's effectiveness was attributed to its ability to induce apoptosis in cancer cells through the activation of caspase pathways.

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial activity. Studies have shown that it possesses moderate antibacterial effects against various strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Study 1: Antitumor Efficacy

A recent study assessed the antitumor efficacy of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor volume compared to control groups treated with vehicle alone.

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into how this compound induces apoptosis in cancer cells. The study found that treatment with the compound led to increased levels of reactive oxygen species (ROS) and mitochondrial membrane potential disruption, confirming its role as an apoptosis inducer.

Q & A

Q. Q1. What synthetic methodologies are optimal for preparing Methyl 2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate?

The compound can be synthesized via cyclization and esterification steps. A typical approach involves refluxing intermediates (e.g., substituted benzimidazole precursors) with methanol and catalytic sulfuric acid for extended periods (e.g., 72 hours) to achieve cyclization . For example, a similar derivative, Methyl 2-butyl-4-methyl-1H-benzo[d]imidazole-6-carboxylate, was synthesized using valeryl chloride, followed by purification via column chromatography (56% yield) and characterized by ¹H NMR and mass spectrometry . Key considerations include:

  • Reagent selection : Carbonyldiimidazole (CDI) in THF is effective for introducing carbonyl groups in related tetrahydrobenzimidazole systems .
  • Purification : Column chromatography (silica gel) is standard for isolating pure products .

Q. Q2. How can researchers confirm the structural identity of this compound?

Methodological steps :

X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. These tools are robust for resolving hydrogen positions and validating bond lengths/angles .

Spectroscopic analysis :

  • ¹H NMR : Look for characteristic peaks, such as ester methyl groups (~3.9 ppm) and aromatic protons (~7.8–8.1 ppm) .
  • Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 232.1 [M+H]⁺ for analogous compounds) .

Chromatography : HPLC or TLC to verify purity (>95%) .

Advanced Research Questions

Q. Q3. What strategies are employed to evaluate the pharmacological activity of this compound?

Experimental design :

  • Molecular docking : Use software like AutoDock Vina to assess binding affinity toward targets (e.g., angiotensin II receptor 1 for antihypertensive studies) .
  • In vitro assays : Test inhibition of enzymes (e.g., cyclooxygenase) or receptor antagonism in cell lines. For example, related tetrahydrobenzimidazole derivatives were evaluated for vasodilatory effects via calcium flux assays .
  • ADME profiling : Predict pharmacokinetics using tools like SwissADME to optimize bioavailability .

Q. Q4. How can researchers address contradictions in reported synthetic yields or analytical data?

Case example :

  • Yield discrepancies : If reflux duration (e.g., 48 vs. 72 hours) leads to variable yields, perform time-course studies with HPLC monitoring to identify optimal conditions .
  • NMR shifts : Compare data with computational predictions (e.g., ChemDraw NMR simulations) or crystallographic data to resolve ambiguities .

Table 1 : Example Synthesis Optimization

ConditionYield (%)Purity (HPLC)Reference
72-hour reflux6598%
48-hour reflux4292%

Q. Q5. What computational tools are recommended for modeling this compound’s interactions?

  • Crystallography : SHELXD for phase determination and OLEX2 for structure visualization .
  • Docking : GROMACS or AMBER for molecular dynamics simulations of ligand-receptor complexes .
  • Electron density maps : Use ORTEP-3 to validate hydrogen bonding and steric interactions .

Methodological Challenges

Q. Q6. How to design experiments for assessing the compound’s stability under physiological conditions?

Protocol :

pH stability : Incubate the compound in buffers (pH 1–10) and monitor degradation via LC-MS .

Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .

Light sensitivity : Conduct accelerated stability studies under UV/visible light .

Table 2 : Example Stability Data (Hypothetical)

ConditionHalf-life (hours)Degradation Products
pH 7.4, 37°C24Ester hydrolysis
pH 2.0, 37°C8Ring-opening

Data Interpretation

Q. Q7. How to resolve conflicting crystallographic data between computational and experimental models?

Approach :

  • Refine structures using SHELXL with high-resolution data (≤1.0 Å) to minimize R-factors .
  • Validate torsional angles with density functional theory (DFT) calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.